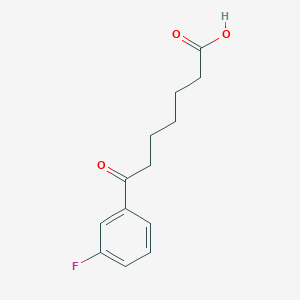

7-(3-Fluorophenyl)-7-oxoheptanoic acid

描述

属性

IUPAC Name |

7-(3-fluorophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c14-11-6-4-5-10(9-11)12(15)7-2-1-3-8-13(16)17/h4-6,9H,1-3,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNQBNHRVXWRPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645300 | |

| Record name | 7-(3-Fluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-67-8 | |

| Record name | 7-(3-Fluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Pathways of 7 3 Fluorophenyl 7 Oxoheptanoic Acid

Chemical Transformations at the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack and reduction. The presence of the 3-fluorophenyl group can modulate the reactivity of this carbonyl group.

The ketone functionality of 7-(3-Fluorophenyl)-7-oxoheptanoic acid can be selectively reduced to a secondary alcohol, yielding 7-(3-fluorophenyl)-7-hydroxyheptanoic acid. This transformation is a critical step in the synthesis of various biologically active molecules and chiral building blocks. The choice of reducing agent is crucial to control the selectivity and stereochemical outcome of the reaction.

Commonly employed reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its chemoselectivity, as it will typically not reduce the carboxylic acid group. The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol.

A generalized reaction scheme for the reduction is as follows:

This compound + NaBH₄ → 7-(3-Fluorophenyl)-7-hydroxyheptanoic acid

The resulting 7-(3-fluorophenyl)-7-hydroxyheptanoic acid is a chiral molecule, and without the use of a chiral reducing agent or catalyst, a racemic mixture of the (R) and (S) enantiomers will be produced.

Table 1: Comparison of Reducing Agents for Ketone Reduction

| Reducing Agent | Selectivity | Reaction Conditions | Stereocontrol |

| Sodium Borohydride (NaBH₄) | High for ketones over carboxylic acids | Mild (alcoholic solvents, room temp.) | Achiral (produces racemate) |

| Lithium Aluminum Hydride (LiAlH₄) | Low (reduces both ketone and carboxylic acid) | Harsher (anhydrous ether, often requires cooling) | Achiral (produces racemate) |

| Chiral Boranes (e.g., CBS reagents) | High for ketones | Specific (often requires specific solvents and temperatures) | High (produces enantiomerically enriched product) |

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by various nucleophiles. These reactions lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the benzylic position. Examples of nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide.

For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in the formation of a tertiary alcohol after acidic workup.

This compound + CH₃MgBr → 7-(3-Fluorophenyl)-7-hydroxy-7-methyloctanoic acid

It is important to note that the acidic proton of the carboxylic acid group will react with the Grignard reagent. Therefore, protection of the carboxylic acid, for instance as an ester, is often necessary before carrying out the Grignard reaction to avoid consumption of the reagent.

Like other ketones with α-hydrogens, this compound can undergo enolization to form its enol or enolate tautomer. This process involves the removal of a proton from the carbon atom adjacent to the carbonyl group (the α-carbon). The resulting enolate is a powerful nucleophile and can participate in a variety of reactions, such as alkylation and condensation.

The equilibrium between the keto and enol forms generally favors the keto form. However, the enol or enolate can be generated in situ using an appropriate acid or base catalyst. Base-catalyzed enolization involves the direct deprotonation of the α-carbon, while acid-catalyzed enolization proceeds through protonation of the carbonyl oxygen followed by deprotonation at the α-carbon.

The formation of the enolate allows for subsequent reactions at the α-carbon. For example, reaction with an alkyl halide (R-X) can lead to the introduction of an alkyl group at this position.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is another key reactive site in the molecule, enabling the formation of esters, amides, and other acid derivatives.

This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the water formed is typically removed, or an excess of the alcohol is used. libretexts.orgmasterorganicchemistry.com

This compound + R-OH (excess) + H⁺ catalyst ⇌ 7-(3-Fluorophenyl)-7-oxoheptanoate ester + H₂O

Alternatively, more reactive acylating agents, such as acyl chlorides or anhydrides, can be prepared from the carboxylic acid and then reacted with an alcohol to form the ester under milder conditions.

Amidation can be achieved by reacting the carboxylic acid with an amine. organic-chemistry.orgnih.govorganic-chemistry.org This reaction typically requires a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), to activate the carboxylic acid and facilitate the formation of the amide bond. nih.gov

This compound + R-NH₂ + Coupling Agent → 7-(3-Fluorophenyl)-7-oxoheptanamide + Byproducts

Table 2: Common Coupling Agents for Amidation

| Coupling Agent | Full Name | Byproduct |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | A water-soluble urea |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | - |

The bifunctional nature of the reduced form of this molecule, 7-(3-fluorophenyl)-7-hydroxyheptanoic acid, allows for intramolecular cyclization to form a lactone (a cyclic ester). wikipedia.orgtutorchase.comyoutube.com This reaction is typically acid-catalyzed and results in the formation of a seven-membered ring lactone, also known as an ε-lactone. wikipedia.org

The formation of the lactone is driven by the proximity of the hydroxyl and carboxylic acid groups. The reaction is an intramolecular esterification.

7-(3-Fluorophenyl)-7-hydroxyheptanoic acid + H⁺ catalyst ⇌ 7-(3-Fluorophenyl)oxepan-2-one + H₂O

The stability and ease of formation of the lactone ring depend on the chain length between the two functional groups. Seven-membered rings are generally stable, making this cyclization a feasible synthetic pathway. nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Fluorophenyl Ring

The reactivity of the fluorophenyl ring in this compound is governed by the electronic properties of its two substituents: the fluorine atom and the 7-oxoheptanoyl group. These substituents influence the electron density of the aromatic ring and direct the position of incoming electrophiles or nucleophiles.

The functionalization of the aromatic ring in this compound is a complex process due to the competing directing effects of the existing substituents. The 7-oxoheptanoyl group, specifically the acyl ketone attached to the ring, is an electron-withdrawing group. Through resonance, it deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta positions. wikipedia.orgyoutube.com The fluorine atom, located at the C3 position, is also a deactivating group due to its strong electron-withdrawing inductive effect, but its lone pairs allow it to act as a resonance-donating group, directing incoming electrophiles to the ortho and para positions. researchgate.net

The directing effects of these two groups on the benzene (B151609) ring are summarized below:

7-oxoheptanoyl group (at C1): This is a meta-directing deactivator. It directs electrophiles to C3 and C5. Since C3 is already substituted with fluorine, the primary site of direction is C5.

Fluorine atom (at C3): This is an ortho, para-directing deactivator. It directs electrophiles to C2, C4, and C6.

Given that both groups are deactivating, electrophilic substitution reactions require forcing conditions. The regiochemical outcome of such a reaction would depend on the specific reaction conditions and the nature of the electrophile. However, a qualitative analysis suggests that the positions most susceptible to electrophilic attack would be C4 and C6, which are ortho and para to the fluorine director, respectively. The C5 position is meta to the acyl group but is sterically hindered by the adjacent C4 and C6 positions.

| Position | Influence from 7-oxoheptanoyl (C1) | Influence from Fluoro (C3) | Overall Likelihood of Electrophilic Attack |

|---|---|---|---|

| C2 | Ortho (Deactivated) | Ortho (Directed) | Possible, but deactivated by acyl group |

| C4 | Para (Deactivated) | Ortho (Directed) | Likely, due to strong ortho direction from fluorine |

| C5 | Meta (Directed) | Meta (Deactivated) | Less likely, deactivated by fluorine |

| C6 | Ortho (Deactivated) | Para (Directed) | Likely, due to strong para direction from fluorine |

The fluorine atom exerts a dual electronic effect on the aromatic ring. Its high electronegativity causes a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the ring and deactivates it towards electrophilic attack compared to unsubstituted benzene. researchgate.netnumberanalytics.com This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts reactions more challenging to perform.

Conversely, the lone pairs on the fluorine atom can be donated into the aromatic π-system through a resonance effect (+R). researchgate.net While this resonance donation is weaker than its inductive withdrawal, it is sufficient to direct incoming electrophiles to the ortho and para positions.

In the context of nucleophilic aromatic substitution (SNAr), the fluorine atom plays an activating role. The strong inductive effect of fluorine stabilizes the negatively charged intermediate (the Meisenheimer complex) that forms when a nucleophile attacks the ring. stackexchange.com This stabilization lowers the activation energy of the rate-determining step, making the reaction faster. stackexchange.com Therefore, while fluorine is a poor leaving group compared to other halogens in SN2 reactions, it can facilitate SNAr reactions on an activated aromatic ring. stackexchange.com

Oxidative and Reductive Stability Studies

The stability of this compound under oxidative and reductive conditions is determined by its three main functional components: the fluorinated aryl ketone, the heptanoic acid chain, and the carboxylic acid terminus.

Oxidative Stability:

The molecule exhibits considerable stability against oxidation. Aromatic ketones are generally resistant to oxidation under mild conditions. orgoreview.comvedantu.com The fluorinated aromatic ring is also more stable towards oxidative degradation than its non-fluorinated counterpart due to the strong C-F bonds. numberanalytics.comnih.govacs.org The aliphatic carboxylic acid chain is also relatively robust.

However, under specific and harsh oxidative conditions, cleavage of the C-C bond adjacent to the carbonyl group can occur. A metal-free, one-pot method using iodine as a catalyst with DMSO and TBHP as oxidants has been shown to convert various aryl alkyl ketones into their corresponding aryl carboxylic acids. organic-chemistry.org Applying such conditions to this compound would likely lead to the cleavage of the alkyl chain, yielding 3-fluorobenzoic acid.

Reductive Stability:

The compound contains two reducible functional groups: the ketone and the carboxylic acid. These groups can be selectively reduced based on the choice of reducing agent.

Ketone Reduction: The ketone can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). Stronger agents like lithium aluminum hydride (LiAlH₄) would also accomplish this reduction. Furthermore, the ketone can be completely reduced to a methylene (B1212753) group (-CH₂-) via methods such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions.

Carboxylic Acid Reduction: The carboxylic acid group is resistant to reduction by mild agents like NaBH₄. libretexts.org However, it can be reduced to a primary alcohol using powerful reducing agents such as LiAlH₄ or diborane (B8814927) (B₂H₆). libretexts.org

The aromatic ring is generally stable to these reduction conditions, although catalytic hydrogenation at high pressure and temperature could reduce the ring. The fluorine atom is typically not removed under standard chemical reduction conditions.

The selective reduction pathways allow for the synthesis of various derivatives. For instance, using NaBH₄ would yield 7-(3-fluorophenyl)-7-hydroxyheptanoic acid, while a subsequent reduction with LiAlH₄ could produce 1-(3-fluorophenyl)heptane-1,7-diol.

| Reducing Agent | Effect on Ketone (C=O) | Effect on Carboxylic Acid (COOH) | Expected Major Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduced to secondary alcohol (-CH(OH)-) | No reaction | 7-(3-Fluorophenyl)-7-hydroxyheptanoic acid |

| Lithium Aluminum Hydride (LiAlH₄) | Reduced to secondary alcohol (-CH(OH)-) | Reduced to primary alcohol (-CH₂OH) | 1-(3-Fluorophenyl)heptane-1,7-diol |

| Clemmensen Reduction (Zn(Hg), HCl) | Reduced to methylene (-CH₂-) | No reaction | 7-(3-Fluorophenyl)heptanoic acid |

| Wolff-Kishner Reduction (H₂NNH₂, KOH) | Reduced to methylene (-CH₂-) | Forms carboxylate salt | 7-(3-Fluorophenyl)heptanoic acid (after workup) |

Advanced Analytical Characterization in Research Settings

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are indispensable for separating the target compound from reaction mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods utilized for this purpose.

HPLC is a cornerstone technique for the analysis and purification of organic compounds like 7-(3-fluorophenyl)-7-oxoheptanoic acid. Reversed-phase HPLC, where the stationary phase is nonpolar (commonly C18) and the mobile phase is a polar solvent mixture, is typically employed for such keto acids. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical HPLC method for analyzing this compound would involve a gradient elution, starting with a higher polarity mobile phase (e.g., water with a small percentage of acid like formic or acetic acid to ensure the carboxylic acid is protonated) and gradually increasing the proportion of a less polar organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov This ensures the elution of the compound with a sharp peak, allowing for accurate quantification and purity assessment. Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl group are strong chromophores.

Hypothetical HPLC Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Expected) | ~8.5 min |

UPLC represents an evolution of HPLC, utilizing smaller stationary phase particles (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity. waters.com For high-throughput screening or rapid purity checks of this compound, UPLC is the preferred method. The fundamental principles of separation remain the same as HPLC, but the run times can be reduced by a factor of up to ten without compromising the quality of the separation. waters.com

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule, ultimately leading to a complete structural confirmation.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to map out the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the protons on the aliphatic chain would appear as multiplets in the upfield region (typically 1.5-3.0 ppm). The protons adjacent to the carbonyl group and the carboxylic acid would be shifted further downfield due to the electron-withdrawing nature of these groups. The aromatic protons of the 3-fluorophenyl ring would resonate in the downfield region (7.0-8.0 ppm) and exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. chemicalbook.com

The ¹³C NMR spectrum would show distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbons (ketone and carboxylic acid) would appear at the most downfield chemical shifts (typically >170 ppm). oregonstate.eduwisc.edu The carbons of the aromatic ring would resonate in the 110-165 ppm region, with the carbon directly attached to the fluorine atom showing a large one-bond carbon-fluorine coupling constant. mdpi.com The aliphatic carbons would appear in the upfield region (20-40 ppm).

Expected NMR Data (in CDCl₃):

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aliphatic CH₂ | 1.5 - 1.9 | m | 6H |

| CH₂ adjacent to COOH | ~2.4 | t | 2H |

| CH₂ adjacent to C=O | ~3.0 | t | 2H |

| Aromatic CH | 7.2 - 7.9 | m | 4H |

| COOH | ~11.0 | br s | 1H |

| ¹³C NMR | Expected Chemical Shift (ppm) |

| Aliphatic CH₂ | 24 - 38 |

| Carbonyl (Ketone) | ~200 |

| Carbonyl (Carboxylic Acid) | ~178 |

| Aromatic CH | 115 - 131 |

| Aromatic C-F | ~163 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-C=O | ~138 |

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. For this compound, a molecular ion peak corresponding to its exact mass would be observed. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum would likely involve cleavage adjacent to the carbonyl groups (alpha-cleavage), leading to the formation of characteristic fragment ions. For instance, the loss of the pentanoic acid side chain could result in a prominent peak corresponding to the 3-fluorobenzoyl cation. nih.govnist.gov

Expected Mass Spectrometry Data:

| Technique | Observation |

| Electrospray Ionization (ESI-MS) | [M-H]⁻ ion at m/z corresponding to C₁₃H₁₄FO₃ |

| High-Resolution MS (HRMS) | Precise mass confirming the elemental formula C₁₃H₁₅FO₃ |

| Fragmentation | Fragments corresponding to [C₇H₄FO]⁺ and loss of water from the molecular ion |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would show a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. nih.gov Two distinct carbonyl (C=O) stretching bands would also be prominent: one for the carboxylic acid around 1710 cm⁻¹ and another for the aromatic ketone around 1685 cm⁻¹. wpmucdn.comopenstax.org The presence of the aromatic ring would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. pressbooks.pub The C-F bond stretch would likely appear in the 1100-1300 cm⁻¹ region.

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O (Carboxylic Acid) | ~1710 | Strong |

| C=O (Aromatic Ketone) | ~1685 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-F | 1100 - 1300 | Strong |

Advanced Hyphenated Analytical Techniques in Impurity Profiling

The comprehensive identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical requirement mandated by regulatory bodies like the International Conference on Harmonisation (ICH). nih.gov For a compound such as this compound, which serves as a specialized intermediate, a robust impurity profile ensures the quality, safety, and efficacy of the final drug product. thermofisher.com Advanced hyphenated analytical techniques, which couple powerful separation methods with highly sensitive spectroscopic detection, are indispensable for this task. nih.govresearchgate.net Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are considered the gold standard for impurity profiling. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurities

LC-MS is the premier technique for analyzing non-volatile and thermally sensitive impurities that may be structurally similar to the main compound. saspublishers.com Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), provides exceptional separation efficiency and accurate mass measurements, enabling the confident identification of unknown impurities. nih.gov

For this compound, potential impurities could arise from the synthesis process, including unreacted starting materials, isomeric by-products (e.g., from acylation at different positions on the fluorophenyl ring), or degradation products. nih.gov The use of a UPLC system with a fluorinated-phenyl stationary phase can offer alternative selectivity for separating halogenated aromatic compounds. waters.com The QTOF-MS detector can then provide high-resolution mass data for both the parent ion and its fragments (MS/MS), which is crucial for structural elucidation. mdpi.com

A hypothetical analysis of a this compound sample might yield the data presented in the table below, identifying process-related impurities.

| Impurity ID | Potential Structure | Relative Retention Time (RRT) | Observed m/z [M+H]⁺ | Key MS/MS Fragments (m/z) |

|---|---|---|---|---|

| IMP-01 | Pimelic acid | 0.45 | 161.0808 | 143.0703, 115.0753 |

| IMP-02 | 7-(4-Fluorophenyl)-7-oxoheptanoic acid | 0.92 | 239.1027 | 221.0921, 123.0451, 95.0342 |

| IMP-03 | 7-(2-Fluorophenyl)-7-oxoheptanoic acid | 1.09 | 239.1025 | 221.0919, 123.0451, 95.0342 |

| IMP-04 | 1,7-bis(3-Fluorophenyl)heptane-1,7-dione | 1.88 | 317.1347 | 195.0870, 123.0451 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is exceptionally suited for the detection of volatile and semi-volatile impurities, such as residual solvents, reagents, or low molecular weight by-products from the synthesis. thermofisher.com The high resolving power of capillary GC columns combined with the sensitivity and specificity of a mass spectrometer allows for the detection of these impurities at trace levels (ppm or below). chromatographyonline.com

While this compound itself is not sufficiently volatile for direct GC analysis, the technique is vital for profiling other potential contaminants. Furthermore, certain non-volatile keto-acids can be analyzed via GC-MS after a derivatization step to increase their volatility. asianpubs.org However, for impurity profiling of the API, GC-MS is most effectively used to identify and quantify residual solvents and other volatile organic impurities that could be present from the manufacturing process.

The table below illustrates typical findings from a headspace GC-MS analysis of a this compound batch, focusing on residual solvents.

| Impurity ID | Potential Structure (Solvent) | Retention Time (min) | Key Mass Fragments (m/z) | Quantification (ppm) |

|---|---|---|---|---|

| VOL-01 | Toluene | 6.8 | 92, 91, 65 | 150 |

| VOL-02 | Dichloromethane | 3.5 | 84, 49, 86 | 50 |

| VOL-03 | Heptane | 5.4 | 43, 57, 71, 100 | 210 |

| VOL-04 | Tetrahydrofuran (THF) | 4.2 | 42, 72, 71 | 85 |

By employing a suite of advanced hyphenated techniques, a comprehensive chemical fingerprint of this compound can be established. This multi-faceted approach ensures that a wide range of potential impurities, from structurally related non-volatile compounds to trace residual solvents, are rigorously identified and controlled.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov For 7-(3-Fluorophenyl)-7-oxoheptanoic acid, these calculations can predict its three-dimensional structure, conformational flexibility, and the distribution of electrons, which in turn dictate its physical and chemical behavior.

The conformational landscape of this compound is determined by the rotational freedom around several single bonds, particularly within the heptanoic acid chain and the bond connecting the phenyl ring to the carbonyl group. Density Functional Theory (DFT) is a commonly employed method for such analyses, providing a good balance between accuracy and computational cost. acs.org By systematically rotating key dihedral angles and calculating the corresponding energies, a potential energy surface can be mapped out to identify low-energy conformers.

The electronic structure of the molecule is significantly influenced by the presence of the fluorine atom on the phenyl ring. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). numberanalytics.comijrar.org This interplay of electronic effects alters the electron density distribution across the aromatic ring and influences the reactivity of the carbonyl group. chemicalnote.com

Computational methods can quantify these electronic effects through the calculation of various parameters. Molecular orbital (MO) analysis, for instance, can visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for predicting chemical reactivity. umons.ac.be The molecular electrostatic potential (MEP) can also be mapped to identify regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. physchemres.org

Table 1: Calculated Electronic Properties of Fluorobenzene (B45895) as a Model System

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| HOMO Energy | -9.67 eV | CNDO/S2 | aip.org |

| LUMO Energy | 1.25 eV | CNDO/S2 | aip.org |

This table presents data for fluorobenzene as a proxy to illustrate the types of electronic properties that can be calculated for the 3-fluorophenyl moiety in the target molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. nih.gov For the synthesis of this compound, computational studies can provide valuable insights into plausible reaction pathways.

While this compound is more likely synthesized from a pre-fluorinated starting material, understanding the computational approaches to fluorination reactions is relevant in the broader context of preparing fluorinated aromatic compounds. Electrophilic aromatic fluorination is a common method, and computational studies have been used to investigate its mechanism. researchgate.net Theoretical studies on the fluorination of aromatic compounds with reagents like Selectfluor have explored the energetics of different pathways, such as the single electron transfer (SET) mechanism versus the SN2 mechanism. researchgate.netrsc.org These studies help in understanding the factors that control the regioselectivity of fluorination.

A likely synthetic route to this compound is the Friedel-Crafts acylation of fluorobenzene with a derivative of heptanedioic acid. byjus.commasterorganicchemistry.comchemtube3d.comstudymind.co.uk Computational studies have extensively investigated the mechanism of Friedel-Crafts acylation. nih.govacs.orgresearchgate.netresearchgate.net These studies typically use DFT to model the reaction pathway, which involves the formation of an acylium ion electrophile through the interaction of the acyl halide or anhydride (B1165640) with a Lewis acid catalyst, followed by the electrophilic attack on the aromatic ring. quizlet.com

Transition state analysis allows for the calculation of activation energies for each step of the reaction, providing a quantitative measure of the reaction kinetics. scholarsresearchlibrary.com For the Friedel-Crafts acylation, computational models can predict the structure of the transition state for the C-C bond-forming step and the subsequent deprotonation to restore aromaticity. These calculations can also shed light on the regioselectivity of the acylation, explaining why the acyl group adds at a particular position on the fluorobenzene ring.

Table 2: Calculated Relative Energies for Intermediates in a Model Friedel-Crafts Acylation Reaction

| Species | Relative Energy (kcal/mol) | Method | Reference |

|---|---|---|---|

| Reactants | 0.0 | DFT | researchgate.net |

| Acylium Ion Intermediate | +15.2 | DFT | researchgate.net |

| Wheland Intermediate | +5.6 | DFT | researchgate.net |

This table provides illustrative energy values for key species in a generic Friedel-Crafts acylation reaction, as specific data for the synthesis of this compound is not available.

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. iosrjournals.orgnih.gov For this compound, if it were part of a series of potential bioactive molecules, QSAR studies could be employed to understand the structural features that are important for its activity. umich.edu

In a typical QSAR study, a set of molecular descriptors is calculated for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). manchester.ac.uk Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates these descriptors to the observed biological activity.

For aromatic ketones, QSAR studies have been used to investigate their potential as inhibitors of various enzymes or as other therapeutic agents. nih.govnih.gov These studies can reveal the importance of steric, electronic, and hydrophobic properties for biological activity. For instance, a QSAR model might indicate that a more electron-withdrawing substituent on the phenyl ring enhances activity, or that a specific chain length is optimal for binding to a biological target. Such insights are invaluable for the rational design of new, more potent analogs.

Applications of 7 3 Fluorophenyl 7 Oxoheptanoic Acid in Complex Molecular Synthesis and Chemical Biology

Role as a Key Synthon in Asymmetric Synthesis

7-(3-Fluorophenyl)-7-oxoheptanoic acid serves as a valuable prochiral substrate in asymmetric synthesis, primarily through the stereoselective reduction of its ketone functionality. The strategic placement of the fluorophenyl group influences the electronic properties of the carbonyl, making it amenable to various chiral reducing agents and catalysts. The resulting chiral alcohol, (S)- or (R)-7-(3-fluorophenyl)-7-hydroxyheptanoic acid, is a versatile building block for the synthesis of more complex chiral molecules.

The asymmetric reduction can be achieved through several methods, including enzymatic catalysis and the use of chiral metal hydrides. Enzymes such as ketoreductases (KREDs) are particularly effective in establishing the desired stereocenter with high enantiomeric excess. The general transformation is depicted below:

| Catalyst/Reagent Class | Stereochemical Outcome | Key Features |

| Chiral Borane Reagents (e.g., (R)-2-Methyl-CBS-oxazaborolidine) | Predominantly (S)-alcohol | High enantioselectivity, mild reaction conditions. |

| Ketoreductases (KREDs) | (S)- or (R)-alcohol depending on the enzyme | High enantiomeric and diastereomeric purity, environmentally benign. |

| Chiral Ruthenium Catalysts | (S)- or (R)-alcohol | High turnover numbers, applicable to a broad range of ketones. |

Interactive Data Table: Asymmetric Reduction Methods (This is a simplified representation of potential methods based on general principles of asymmetric synthesis, as specific literature on this exact compound is limited.)

Utility as a Linker Component in Bifunctional Molecule Design

The structural framework of this compound, featuring a terminal carboxylic acid and a reactive ketone, makes it a potential component in the design of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs).

Integration into Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. nih.govnih.gov

The carboxylic acid moiety of this compound can be readily functionalized to attach to the E3 ligase ligand, while the ketone can be derivatized to connect to the target protein ligand. For instance, the ketone can be converted to an amine via reductive amination, providing a point of attachment. The heptanoic acid chain itself forms the core of the linker.

Linker Length and Structural Homolog Considerations

The length and composition of the linker in a PROTAC are critical for its efficacy, as they dictate the spatial orientation of the target protein and the E3 ligase to facilitate ubiquitination. nih.gov The seven-carbon chain of this compound provides a significant and somewhat rigid linker length. Structural homologs, such as those with shorter or longer alkyl chains (e.g., 5-(3-fluorophenyl)-5-oxopentanoic acid or 9-(3-fluorophenyl)-9-oxononanoic acid), could be synthesized to modulate the linker length and optimize the PROTAC's degradation activity. The presence of the fluorophenyl group can also influence the physicochemical properties of the linker, such as solubility and cell permeability.

Precursor in the Synthesis of Related Bioactive Scaffolds

The dihydroxyheptanoic acid moiety is a key pharmacophore in a class of cholesterol-lowering drugs known as statins. google.comgoogle.com this compound can serve as a precursor to derivatives of dihydroxyheptanoic acid and, consequently, statin analogs.

Derivatives of Dihydroxyheptanoic Acid and Statin Analogs

The general synthetic approach would involve the following key steps:

Asymmetric reduction of the ketone in this compound to establish the C-5 hydroxyl stereocenter.

Elaboration of the carboxylic acid to introduce the C-3 hydroxyl group, often via an aldol-type reaction with a two-carbon synthon.

This strategy allows for the creation of novel statin analogs with a fluorinated aromatic moiety.

Application of Fluorinated Moieties in Enzyme Inhibitor Development and Mechanistic Probes

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. researchgate.net The fluorophenyl group in this compound makes it and its derivatives interesting candidates for the development of enzyme inhibitors and as mechanistic probes.

The electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent ketone, making it a more potent electrophile. This enhanced reactivity can be exploited in the design of inhibitors that form covalent or tight-binding non-covalent interactions with nucleophilic residues in an enzyme's active site. nih.gov

Furthermore, the fluorine atom can serve as a useful probe in mechanistic studies. ¹⁹F NMR spectroscopy can be employed to monitor the binding of the fluorinated inhibitor to the enzyme and to characterize the electronic environment of the fluorine atom within the enzyme-inhibitor complex. This information can provide valuable insights into the mechanism of enzyme inhibition.

The keto-acid functionality itself can mimic the structure of natural substrates for certain enzymes, such as α-keto acid dehydrogenases, potentially leading to competitive inhibition. nih.gov

Lack of Publicly Available Research on this compound in Chemical Probe Development

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the specific application of this compound in the development of chemical probes for biological systems. While the structural motifs present in this compound—a fluorinated aryl ketone and a carboxylic acid-terminated aliphatic chain—are features commonly utilized in the design of bioactive molecules and probes, its direct use in this context has not been documented in accessible scientific publications.

The principles of chemical probe design often involve the incorporation of specific functionalities to enable detection or interaction with biological targets. For instance, the ketone group could potentially be targeted for bioorthogonal ligation reactions, and the fluorophenyl group could serve as a recognition element for specific enzymes or receptors. The heptanoic acid chain provides a versatile linker that could be modified to attach reporter groups such as fluorophores or affinity tags.

However, without specific studies on this compound, any discussion of its role in developing chemical probes would be purely speculative and would not meet the required standards of scientific accuracy based on documented research findings. The following table outlines the general functionalities of this compound that could theoretically be relevant for probe development, but it must be emphasized that this is a hypothetical application.

| Structural Feature | Potential Role in Chemical Probe Design (Hypothetical) |

| 3-Fluorophenyl Group | Could serve as a recognition motif for a biological target; the fluorine atom can be useful for 19F-NMR studies. |

| Ketone Carbonyl Group | A potential site for bioorthogonal reactions, allowing for the attachment of reporter molecules. |

| Heptanoic Acid Chain | Acts as a spacer to separate the recognition element from a reporter group, and the carboxylic acid provides a handle for chemical modification. |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 7-(3-Fluorophenyl)-7-oxoheptanoic acid will likely pivot towards greener and more sustainable methodologies. Traditional synthetic approaches often rely on stoichiometric reagents and harsh reaction conditions. Future research will aim to minimize environmental impact by focusing on catalysis, renewable starting materials, and energy-efficient processes.

Key areas of development include:

Catalytic C-H Activation: Direct C-H activation of the fluorobenzene (B45895) ring followed by acylation with a heptanedioic acid derivative could offer a more atom-economical route, avoiding pre-functionalization steps.

Biocatalysis: The use of enzymes, such as engineered ketoreductases or lipases, could enable highly selective and environmentally benign syntheses under mild conditions.

Flow Chemistry: Continuous flow reactors can offer enhanced safety, better heat and mass transfer, and the potential for integrating synthesis and purification steps, leading to higher yields and reduced waste.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Traditional Friedel-Crafts Acylation | Well-established methodology | Use of stoichiometric Lewis acids, solvent waste |

| Catalytic C-H Acylation | High atom economy, reduced steps | Catalyst development, regioselectivity control |

| Biocatalytic Synthesis | High selectivity, mild conditions, biodegradable catalysts | Enzyme stability and availability, substrate scope |

| Flow Chemistry Synthesis | Improved safety and control, scalability | Initial setup cost, potential for clogging |

Exploration of New Derivatization Strategies

The dual functionality of this compound provides a rich platform for creating a diverse library of derivatives with potentially novel properties. Future research will likely explore innovative ways to selectively modify the carboxylic acid, the ketone, and the aromatic ring.

Selective Carboxylic Acid Modification: Development of new esterification and amidation protocols that proceed under mild conditions will be crucial. For instance, the use of novel coupling agents or catalytic methods can expand the range of accessible esters and amides.

Targeted Ketone Chemistry: Exploration of asymmetric reductions to form chiral alcohols or reductive aminations to introduce new nitrogen-containing moieties will be a key focus. These transformations could lead to compounds with interesting biological activities.

Aromatic Ring Functionalization: Late-stage functionalization of the fluorophenyl ring, through techniques like nucleophilic aromatic substitution or metal-catalyzed cross-coupling, could be employed to introduce additional substituents and fine-tune the electronic properties of the molecule.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

To optimize reaction conditions and gain deeper mechanistic insights, the use of advanced spectroscopic techniques for real-time, in situ monitoring is becoming increasingly important. For the synthesis of this compound, these techniques can provide invaluable data on reaction kinetics, intermediate formation, and endpoint determination.

Process Analytical Technology (PAT): The integration of PAT tools, such as ReactIR (Fourier-transform infrared spectroscopy) and Raman spectroscopy, into the reaction setup allows for continuous monitoring of the concentrations of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about species in the reaction mixture without the need for sampling and quenching.

Table 2: Application of In Situ Monitoring Techniques

| Technique | Information Gained | Potential Application in Synthesis |

|---|---|---|

| ReactIR (FTIR) | Concentration of functional groups (e.g., C=O) | Monitoring the progress of acylation or esterification |

| Raman Spectroscopy | Molecular vibrations, suitable for non-polar bonds | Tracking changes in the aromatic ring substitution |

| In Situ NMR | Detailed structural information, quantification | Identifying and characterizing reaction intermediates |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Retrosynthesis Prediction: AI-powered retrosynthesis software can propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions. mdpi.com

Reaction Condition Optimization: Machine learning algorithms can build predictive models from experimental data to identify the optimal reaction parameters (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize impurities. technologynetworks.comchemcopilot.com This data-driven approach can significantly reduce the number of experiments required. chemcopilot.com

Predictive Modeling of Properties: AI can be used to predict the physicochemical and biological properties of novel derivatives of this compound, guiding the design of new molecules with desired characteristics.

The integration of these future-focused research directions promises to enhance the efficiency, sustainability, and innovation surrounding the synthesis and derivatization of this compound, paving the way for its potential application in various fields of chemical science.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(3-Fluorophenyl)-7-oxoheptanoic acid, and how can purity be optimized?

- Methodology :

- Friedel-Crafts Acylation : React 3-fluorophenylacetic acid with glutaric anhydride under acidic conditions (e.g., AlCl₃) to introduce the ketone group. Purify via column chromatography (ethyl acetate/petroleum ether, 1:8) to isolate the product .

- Ester Hydrolysis : Synthesize the methyl ester intermediate (e.g., via benzyl protection), followed by hydrolysis using NaOH in methanol/water (1:1) to yield the free acid. Confirm purity (>98%) via TLC and NMR .

Q. How should solubility challenges be addressed for in vitro assays?

- Solubility Protocol :

- Stock Solutions : Dissolve in DMSO (10–50 mM) due to hydrophobicity. For aqueous buffers, add 0.1% BSA to prevent aggregation .

- Serial Dilutions : Prepare working concentrations by diluting DMSO stocks directly into cell culture media (<1% DMSO final) to avoid precipitation. Pre-warm solutions to 37°C for stability .

Q. What analytical methods are critical for structural characterization?

- Key Techniques :

- ¹H/¹³C NMR : Identify fluorophenyl protons (δ 7.3–7.5 ppm) and ketone carbonyl signals (δ 200–210 ppm) .

- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to confirm molecular weight (MW 224.2 g/mol) and detect impurities .

Advanced Research Questions

Q. What mechanistic insights exist for its role as a histone deacetylase (HDAC) inhibitor?

- Experimental Design :

- Enzyme Assays : Measure HDAC inhibition using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in HeLa cell lysates. Compare IC₅₀ values to IDE-2 (a structural analog with IC₅₀ = 2.5 µM) .

- Structural Modifications : Replace the cyclopentylidenehydrazinyl group (IDE-2) with the 3-fluorophenyl moiety to assess steric/electronic effects on binding .

Q. How does the 3-fluorophenyl substituent influence metabolic stability in vivo?

- Metabolic Profiling :

- Microsomal Assays : Incubate with rat liver microsomes (NADPH regeneration system). Monitor degradation via LC-MS; fluorophenyl groups may reduce oxidation compared to alkyl chains .

- Pharmacokinetics : Administer IV/orally in murine models. Measure plasma half-life (t₁/₂) and AUC to evaluate bioavailability improvements over non-fluorinated analogs .

Q. Are there contradictions in reported biological activities, and how can they be resolved?

- Case Study :

- HDAC vs. Metabolic Activity : While IDE-2 analogs inhibit HDACs, 7-oxoheptanoic acid derivatives (e.g., 7-oxoheptanoic acid in cattle) show divergent roles in lipid metabolism .

- Resolution : Conduct isoform-specific HDAC assays (e.g., HDAC6 vs. HDAC1) and compare transcriptomic profiles in target tissues to clarify mechanisms .

Critical Research Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。